4-(Allyloxy)-3-ethoxybenzaldehyde

Vue d'ensemble

Description

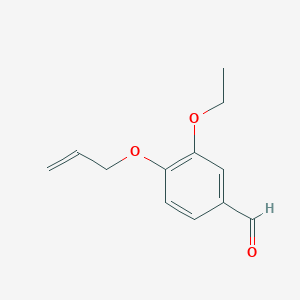

4-(Allyloxy)-3-ethoxybenzaldehyde is an organic compound characterized by the presence of an allyloxy group and an ethoxy group attached to a benzaldehyde core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetone under reflux conditions to facilitate the formation of the allyloxy group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Allyloxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The allyloxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-(Allyloxy)-3-ethoxybenzoic acid.

Reduction: 4-(Allyloxy)-3-ethoxybenzyl alcohol.

Substitution: Depending on the nucleophile, products such as 4-(Allyloxy)-3-ethoxybenzylamine or 4-(Allyloxy)-3-ethoxybenzylthiol can be formed.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Allyloxy)-3-ethoxybenzaldehyde has been studied for its potential biological activities. Its structural components suggest possible interactions with various biological targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism may involve disrupting cellular pathways critical for cancer cell survival.

Polymer Science

The compound is also explored in polymer science due to its reactive functional groups, which can be incorporated into polymer matrices:

- Coatings and Adhesives : this compound can be utilized in the formulation of coatings and adhesives, enhancing their performance characteristics. Its incorporation into polymer systems may improve adhesion properties and thermal stability .

- Biodegradable Polymers : Research has indicated that incorporating aromatic aldehydes into polymer formulations can lead to biodegradable materials, which are increasingly important in reducing environmental impact .

Material Development

The unique properties of this compound make it suitable for developing advanced materials:

- Nanocomposites : The compound can act as a functionalizing agent for nanoparticles, enhancing their compatibility with polymer matrices and improving mechanical properties .

- Smart Materials : Its chemical reactivity allows for the development of smart materials that can respond to environmental stimuli, making it valuable in applications such as sensors and actuators.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated its effectiveness against various bacterial strains. The results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as a new class of antimicrobial agents.

Case Study 2: Polymer Formulation

In another study focusing on polymer coatings, researchers incorporated this compound into a polyurethane matrix. The resulting material exhibited enhanced adhesion properties and improved resistance to environmental degradation compared to traditional formulations.

Mécanisme D'action

The mechanism of action of 4-(Allyloxy)-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The allyloxy and ethoxy groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

4-(Allyloxy)benzaldehyde: Lacks the ethoxy group, which may affect its reactivity and applications.

3-Ethoxy-4-hydroxybenzaldehyde:

4-(Allyloxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical behavior.

Uniqueness: 4-(Allyloxy)-3-ethoxybenzaldehyde is unique due to the presence of both allyloxy and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Activité Biologique

Overview

4-(Allyloxy)-3-ethoxybenzaldehyde is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an allyloxy group and an ethoxy group attached to a benzaldehyde moiety. Research has indicated that this compound exhibits various biological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C12H14O3

- CAS Number : 225939-36-6

- Molecular Weight : 206.24 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study involving the synthesis of derivatives of this compound revealed that several analogs displayed potent antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies indicate that the compound may inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of cell migration |

These results highlight the potential of this compound as a therapeutic agent in cancer treatment, warranting further investigation into its mechanisms and efficacy .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Studies suggest that the compound can modulate enzyme activity and affect signaling pathways related to cell growth and apoptosis. Specifically, it may inhibit key enzymes involved in the biosynthesis of nucleotides and lipids, which are crucial for cell proliferation.

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activities using standard disk diffusion methods. The derivatives exhibited varying degrees of inhibition against bacterial strains, indicating structure-activity relationships that could guide future modifications for enhanced potency .

- Anticancer Evaluation : In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analyses confirmed that the compound induced apoptosis through caspase activation pathways, underscoring its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Allyloxy)-3-ethoxybenzaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach involves refluxing substituted benzaldehyde derivatives with allyl halides or alcohols in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . For example, substituting 3-ethoxy-4-hydroxybenzaldehyde with allyl bromide in ethanol at 80°C yields the target compound. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid (5 drops) |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4–6 hours |

| Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol enhance purity . |

Q. How should researchers purify and characterize this compound post-synthesis?

Methodological Answer: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) is recommended. Characterization requires:

- Spectroscopy : NMR (¹H/¹³C) to confirm allyloxy and ethoxy substituents (e.g., δ 6.9–7.4 ppm for aromatic protons, δ 4.5–5.5 ppm for allyl groups) .

- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 208.2 g/mol).

- X-ray Crystallography : Single-crystal diffraction to resolve stereochemical ambiguities (e.g., C–O bond angles ~109.5°) .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Methodological Answer: Discrepancies in antimicrobial or antioxidant efficacy arise from variations in assay protocols (e.g., broth microdilution vs. disc diffusion). To harmonize results:

- Standardize testing against reference strains (e.g., E. coli ATCC 25922).

- Use dose-response curves (IC₅₀ calculations) to quantify potency .

- Cross-validate findings via computational docking (e.g., AutoDock Vina) to correlate bioactivity with molecular interactions (e.g., hydrogen bonding with bacterial enzymes) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution or allyl-group reactivity. Key steps:

Optimize molecular geometry using Gaussian 02.

Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center).

Simulate reaction pathways (e.g., allyl-oxygen cleavage) using transition-state theory .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC analysis (decomposition onset ~200°C).

- pH Stability : Incubate in buffers (pH 2–12) at 25°C; monitor via HPLC for degradation products (e.g., hydrolysis to 3-ethoxy-4-hydroxybenzaldehyde) .

- Light Sensitivity : UV-Vis spectroscopy under UVA/UVB exposure to assess photodegradation kinetics .

Q. How does this compound serve as an intermediate in synthesizing pharmacologically active compounds?

Methodological Answer: Its aldehyde group enables Schiff base formation with amines (e.g., thiosemicarbazides) to generate antimicrobial or anticancer agents . For example:

- Condensation with 4-ethyl-3-thiosemicarbazide yields thiosemicarbazone derivatives (IC₅₀ values <10 µM against MCF-7 cells) .

- Coupling with hydrazines produces hydrazones for antitubercular screening .

Propriétés

IUPAC Name |

3-ethoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYGKIUUKNSJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393315 | |

| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225939-36-6 | |

| Record name | 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225939-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.